molecular formula C10H14O4 B105260 Diallyl succinate CAS No. 925-16-6

Diallyl succinate

Cat. No. B105260
CAS RN: 925-16-6
M. Wt: 198.22 g/mol
InChI Key: HABAXTXIECRCKH-UHFFFAOYSA-N
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Description

Diallyl succinate is a chemical compound that is part of a broader class of dialkyl succinates. These compounds are typically derived from succinic acid and have various applications in the chemical industry, including the synthesis of polymers and as intermediates in organic synthesis. The research on dialkyl succinates, including diallyl succinate, spans from their synthesis to their use in creating polymers with specific properties.

Synthesis Analysis

The synthesis of dialkyl succinates can be achieved through different routes. One method involves the photochemical decarbonylation of crystalline dialkyl 1,3-acetonedicarboxylates, which yields dialkyl succinates, including diallyl succinate, in high chemical yields . Another approach for synthesizing dialkyl succinates is through a one-pot condensation reaction involving dialkyl acetylenedicarboxylates, trialkylphosphites, and thiouracil derivatives . Additionally, dialkyl succinates can be synthesized from reactions involving alkylthiols, triphenyl phosphite, and dialkyl acetylenedicarboxylates , or from the reaction of malononitrile, dialkyl acetylenedicarboxylates, and triphenylphosphine .

Molecular Structure Analysis

The molecular structure of diallyl succinate and related compounds is characterized by the presence of succinate as the central moiety, with various substituents attached to it. The structure of these compounds has been elucidated using spectroscopic methods such as high-field 1H, 13C, and 31P NMR spectroscopy, as well as IR spectral data . The presence of stereogenic centers in these molecules can lead to the formation of diastereomers, as observed in the synthesis of dialkyl 2-(diphenoxyphosphoryl)-3-(alkylthio)succinates .

Chemical Reactions Analysis

Diallyl succinate and its derivatives undergo various chemical reactions, which are essential for their applications in polymer synthesis and other areas. For instance, diallyl 2-substituted succinates can undergo intramolecular cyclization during polymerization, leading to the formation of low molecular weight prepolymers . The degree of cyclization and the properties of the resulting prepolymers are influenced by the structure of the substituents on the succinate .

Physical and Chemical Properties Analysis

The physical and chemical properties of diallyl succinate polymers are influenced by the structure of the succinate and its substituents. For example, the dynamic mechanical properties and glass transition temperatures of crosslinked polymers derived from diallyl succinate monomers are affected by the mobility of the ring structure and its homologous structures . By modifying the substituents at specific positions on the diallyl succinate, it is possible to control the mobility of the ring structure and, consequently, the properties of the crosslinked polymers .

Scientific Research Applications

  • Pseudohypoxic Preconditioning : Succinate, including diallyl succinate, is a hypoxic stress signal metabolite. When introduced into the body via dialysis solutions, it inhibits prolylhydroxylases, stabilizing hypoxia-inducible factor (HIF) and triggering many HIF-mediated effects. This suggests that succinate-containing solutions can act as pseudohypoxic preconditioners, beneficially impacting clinical and biochemical parameters in patients undergoing hemodialysis (Голубев & Смирнов, 2017).

  • Protection Against Oxidative Damage : Studies on diallyl sulfides (e.g., diallyl disulfide) indicate their protective role against oxidative damage. For instance, diallyl disulfide showed a therapeutic effect in reducing lead-induced testicular toxicity by improving spermatogenesis, antioxidative status, and regulating testicular apoptosis and aromatase expression in rats (Hassan et al., 2019).

  • Cancer Chemoprevention : Diallyl trisulfide, a related compound, has been shown to suppress androgen receptor function in prostate cancer cells, suggesting its potential as a cancer chemopreventive agent (Stan & Singh, 2009).

  • Metabolic Syndrome and Cardioprotection : In a study on rats with metabolic syndrome, diallyl trisulfide improved cardiac function, reduced oxidative stress, and positively influenced gene expression related to endothelial nitric oxide synthase and superoxide dismutase (Jeremić et al., 2020).

  • Anticancer Properties : Diallyl disulfide has been found to suppress proliferation and induce apoptosis in gastric cancer through up-regulation of miR-200b and miR-22, targeting the Wnt-1 signaling pathway (Tang et al., 2013).

  • Neuroprotective Effects : In a study with a transgenic mouse model of amyotrophic lateral sclerosis, diallyl trisulfide demonstrated neuroprotective effects, prolonging disease duration and extending lifespan (Guo et al., 2011).

  • Antimicrobial Activity : Diallyl sulfides such as diallyl disulfide and diallyl trisulfide exhibit protective functions against methicillin-resistant Staphylococcus aureus (MRSA) infection, suggesting their potential as therapeutic agents for MRSA treatment (Tsao, Hsu, & Yin, 2003).

  • Role in Apoptosis and Cancer Therapy : The generation of reactive oxygen species (ROS) and inhibition of cell migration by diallyl trisulfide has been studied, highlighting its critical role in apoptosis induction and potential as a cancer treatment (Chandra-Kuntal, Lee, & Singh, 2013).

  • Antiviral Activity : Diallyl trisulfide exhibited anti-viral activity against H9N2 avian influenza virus, reducing viral loads and modulating immune responses in both in vitro and in vivo studies (Ming et al., 2021).

  • Breast Cancer Cell Growth Inhibition : Diallyl disulfide inhibited growth in various human breast cancer cell lines, suggesting its potential as an anti-cancer agent for both hormone-dependent and independent breast cancers (Nakagawa et al., 2001).

Future Directions

Diallyl Succinate has potential applications in more sustainable digital light processing technologies . It’s also being studied for its potential in targeting drug resistance mechanisms of triple-negative breast cancer .

properties

IUPAC Name

bis(prop-2-enyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABAXTXIECRCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061287
Record name Butanedioic acid, di-2-propenyl ester
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diallyl succinate

CAS RN

925-16-6
Record name 1,4-Di-2-propen-1-yl butanedioate
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Record name Diallyl succinate
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Record name Diallyl succinate
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Record name Butanedioic acid, 1,4-di-2-propen-1-yl ester
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Record name Diallyl succinate
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Record name DIALLYL SUCCINATE
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Synthesis routes and methods I

Procedure details

11 (240 mg, 0.46 mmol) and HATU (350 mg, 0.92 mmol) were dissolved in DMF (2 mL) and diisopropylethylamine (0.16 mL, 0.92 mmol) was added. The mixture was stirred for 15 min at ambient temperature, and then treated with anhydrous ammonia for 20 min. Stirring was continued overnight. DMF was removed in vacuo, and the residue was diluted with ethyl acetate, washed with water and brine then dried over MgSO4. After evaporation of the solvent, the residue was purified on silica gel (5% methanol/methylene chloride) to afford product 12 as a white solid. 12, a mixture of two diastereomers, was then separated on silica gel, using increasing gradient of 20-50% ethyl acetate-methylene chloride, to give first eluting isomer 12a (43 mg, 18%) and the second eluting isomer 12b (61 mg, 25%) both as a white solids. 12a: MS m/z 521.2 (MH+). 12b: MS m/z 521.2 (MH+).
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 10 (380 mg, 1.1 mmol), DIPEA (1 mL, 5.7 mmol), and 11 (0.37 g, 1.2 mmol) in DMF (30 mL) was added HATU (0.43 g, 1.1 mmol) and the solution was allowed to stir for 24 h at room temperature. The solution was diluted with EtOAc (150 mL) and washed with 5% aqueous solution of LiCl (3×100 mL), 1 N HCl (1×100 mL), saturated aqueous NaHCO3 (2×100 mL), brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield an pale yellow oil. This residue was further purified by column chromatography (silica gel, 3:1 Hexanes/EtOAc) to yield 12 (0.31 g, 44%) as a white foam: 1H NMR (300 MHz, CDCl3) δ 7.86-6.91 (m, 9 H), 5.82 (m, 2 H) 5.67 (m, 1 H), 5.09 (m, 4 H), 3.48 (s, 3 H), 2.73-2.28 (m, 5 H), 1.92 (m, 1 H), 1.61 (m, 1 H), 1.42 (s, 9 H), 1.27 (m, 1 H), 0.93 (m, 6 H); ESI MS m/z=626 [C35H42F3N3O4+H]+.
Name
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
44%

Synthesis routes and methods III

Procedure details

A solution of compound 29 (300 mg, 0.54 mmol) in 50 ml TFA/CH2Cl2 (1:1) was stirred for 2 hr at ambient temperature, then concentrated under vacuum. Two cycles of toluene addition and removal of volatiles gave 250 mg of 30 as a white solid (92%) which was used in the next step without purification. ESI ES+=502.3 (M+1) Step 3: Preparation of 2,2-Diallyl-3-isobutyl-N-4-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-succinamide 31. To a solution of 30 (250 mg, 0.5 mmol) in 30 ml DMF was added HATU (250 mg, 0.66 mmol) and DIEA (400 uL, 2.2 mmol). After stirring for 2 hrs, ammonia gas was bubbled into the solution for 5 minutes using a glass inlet tube. The mixture was then stirred at ambient temperature overnight. Water was added (10 mL) and the solvent was removed under vacuum to give a yellow oil which was taken up in ethyl acetate and water (1:1). The organic layer was washed twice with water and then brine, and dried over Na2SO4. After filtration and concentration, the crude product was purified using silica gel chromatography (CH2Cl2/methanol 10:0.5) to give compound 31 (120 mg) as a white solid (48%). 1H NMR (CDCl3) 0.95-0.88 (dd, 6H), 1.32-1.28 (m, 1H), 1.64-1.50 (m, 1H), 1.90-1.80 (m, 1H), 2.35-2.00 (m, 1H), 2.80-2.54 (m, 4H), 3.48 (s, 3H), 5.38-5.14 (m, 5H), 5.54-5.51 (d, 1H), 5.90-5.78 (m, 2H), 7.65-7.25 (m, 9H), 8.52 (s, 1H). ESI ES+=523.2 (M+Na). Step 4: Preparation of 1-[(1R)-3-methyl-1-[1,3-dihydro-1-methyl-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-ylcarbamoyl]-butyl]-cyclopent-3-enecarboxylic amide 32. To a solution of 31 (110 mg, 0.22 mmol) in 20 ml of toluene and CH2Cl2 (1:1) at 100 degree was added (bis(tricyclohexylphosphine)-benzylidine ruthenium (IV) dichloride) (24 mg, 0.029 mmol). The mixture was stirred at 100 degree for 4 hrs and another 24 mg Grubbs' catalyst was added. The mixture was then stirred at 100 degree for another 4 hrs. Then the solution was cooled to RT, after which 100 mg of charcoal was added. The mixture was filtered through celite to provide a slightly yellow solution, then concentrated. The residue was purified in silica gel chromatography with CH2Cl2/methanol (10:0.5) to give 48 mg of 32 (46%). 1H NMR (CDCl3) 0.97-0.90 (dd, 6H), 1.30-1.25 (m, 1H), 1.65-1.57 (m, 1H), 2.00-1.85 (m, 1H), 2.40-2.30 (d, 1H), 2.80-2.65 (m, 2H), 3.00-2.80 (d, 1H), 3.40-3.20 (m, 1H), 3.47 (s, 3H), 5.40-5.20 (s, 1H), 5.52-5.49 (d, 1H), 5.80-5.71 (m, 2H), 7.63-7.20 (m, 9H), 7.90 (s, 1H). API AP+ 473.1 (M+1).
Name
30
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
400 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
S Isaoka, M Mori, A Mori… - Journal of Polymer …, 1970 - Wiley Online Library
… measured for crosslinked polymers derived from diallyl succinate monomers. The mobility of … 1,Z-position of diallyl succinate, and the diallyl succinate monomers were derived from the …
Number of citations: 7 onlinelibrary.wiley.com
G Nowlin, JA Gannon, L Jungster - Journal of Applied Polymer …, 1969 - Wiley Online Library
… All of the diallyl succinate monomers tested in this study polymerized at a much lower rate … Conditions for the preparation of the diallyl succinate prepolymers by bulk polymerization are …
Number of citations: 7 onlinelibrary.wiley.com
A Matsumoto, M Oiwa - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
Radical polymerization studies on diallyl oxalate (DAO), diallyl malonate (DAM), diallyl succinate (DASu), diallyl adipate (DAA), and diallyl sebacate (DAS) have been conducted …
Number of citations: 15 onlinelibrary.wiley.com
A Matsumoto, Y Kukimoto, K Aoki… - Journal of Polymer …, 1983 - Wiley Online Library
… of different glycol bis(ally1 phtha1ate)s (GBAP) and glycol bis(ally1 succinate)s (GBASu) in terms of cyclopolymerization and gelation as compared with DAP and diallyl succinate (DASu…
Number of citations: 4 onlinelibrary.wiley.com
M Yamawaki, M Kikuta, A Matsumoto… - Journal of …, 1984 - Taylor & Francis
… The content of HH linkage in poly(DA0) was reduced in comparison with ally1 acetate and diallyl succinate; this may be ascribed to the high polarity of DAO inducing a polar effect on …
Number of citations: 3 www.tandfonline.com
T Ohata, A Matsumoto, M Oiwa - Journal of Polymer Science …, 1980 - Wiley Online Library
… In order to elucidate the effect of the hydroxyl group on the polymerization of diallyl hydroxydicarboxylates, we investigated in detail the radical polymerizations of diallyl succinate …
Number of citations: 12 onlinelibrary.wiley.com
T Ohata, A Matsumoto, M Oiwa - Journal of Polymer Science …, 1975 - Wiley Online Library
… the details of such a hydroxyl group’s effect, we have attempted to conduct additional polymerization studies on diallyl tartarate (DATa), diallyl malate(DAMa), and diallyl succinate(DASu…
Number of citations: 14 onlinelibrary.wiley.com
T Ohata, E Fukumori, A Matsumoto… - Journal of Polymer …, 1980 - Wiley Online Library
… polymerizability of diallyl tartrate (DATa) carrying two hydroxyl groups per monomer unit was discussed in detail comparing DATa with that of diallyl malate and diallyl succinate (DASu). …
Number of citations: 12 onlinelibrary.wiley.com
A Matsumoto, K Iwanami, M Oiwa - Journal of Polymer Science …, 1981 - Wiley Online Library
… In this connection we investigated the radical cyclopolymerizations of diallyl cis-1,2-cyclohexanedicarboxylate (DACH) and diallyl succinate (DASu), both monomers with no resonance …
Number of citations: 13 onlinelibrary.wiley.com
F Černec, U Osredkar, A Može… - Die …, 1977 - Wiley Online Library
… diallyl fumarate, diallyl maleate, and diallyl succinate by programmed heating were studied. … for diallyl fumarate, diallyl maleate, and diallyl succinate were found to be -126,4, -82,9, and …
Number of citations: 1 onlinelibrary.wiley.com

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